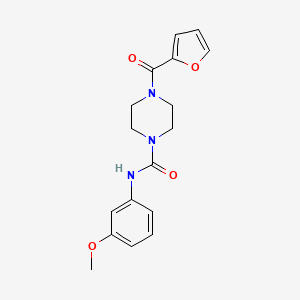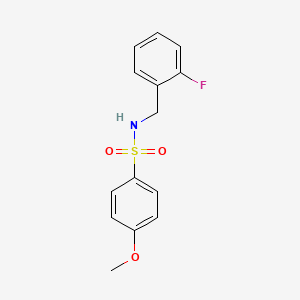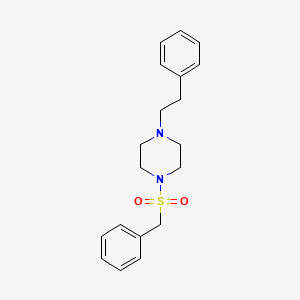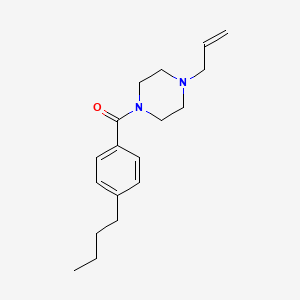![molecular formula C18H18N4O B4423390 N-propyl-6-[3-(1H-pyrazol-3-yl)phenyl]nicotinamide](/img/structure/B4423390.png)
N-propyl-6-[3-(1H-pyrazol-3-yl)phenyl]nicotinamide
Übersicht
Beschreibung
N-propyl-6-[3-(1H-pyrazol-3-yl)phenyl]nicotinamide, also known as PP-1, is a potent and selective inhibitor of Src family kinases. Src family kinases are a group of non-receptor tyrosine kinases that play a crucial role in various cellular processes, including cell proliferation, differentiation, survival, and migration. PP-1 has been extensively studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and autoimmune disorders.
Wirkmechanismus
N-propyl-6-[3-(1H-pyrazol-3-yl)phenyl]nicotinamide selectively inhibits the activity of Src family kinases by binding to their ATP-binding site. Src family kinases are activated by phosphorylation, and their activity is regulated by a complex network of signaling pathways. Inhibition of Src family kinases by this compound disrupts these signaling pathways, leading to the inhibition of various cellular processes, including cell proliferation, differentiation, survival, and migration.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound inhibits cell proliferation, migration, and invasion. In immune cells, this compound inhibits the production of pro-inflammatory cytokines and chemokines, leading to the reduction of inflammation and autoimmune responses. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-propyl-6-[3-(1H-pyrazol-3-yl)phenyl]nicotinamide has several advantages as a research tool. It is a potent and selective inhibitor of Src family kinases, making it an ideal tool for studying the role of these kinases in various cellular processes. However, this compound also has some limitations. It is a synthetic compound that may have off-target effects, and its use in vivo may be limited by its poor pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for research on N-propyl-6-[3-(1H-pyrazol-3-yl)phenyl]nicotinamide. One area of research is the development of more potent and selective inhibitors of Src family kinases. Another area of research is the identification of novel targets for this compound, which may have therapeutic potential for various diseases. The development of new delivery methods for this compound may also improve its pharmacokinetic properties and increase its efficacy in vivo. Finally, the use of this compound in combination with other therapeutic agents may enhance its therapeutic potential for various diseases.
Wissenschaftliche Forschungsanwendungen
N-propyl-6-[3-(1H-pyrazol-3-yl)phenyl]nicotinamide has been extensively studied for its potential as a therapeutic agent for various diseases. One of the major areas of research is cancer. Src family kinases are overexpressed in many types of cancer, and their inhibition by this compound has been shown to inhibit cancer cell proliferation, migration, and invasion. This compound has also been studied for its potential as an anti-inflammatory and immunosuppressive agent. Inhibition of Src family kinases by this compound has been shown to reduce inflammation and autoimmune responses in animal models.
Eigenschaften
IUPAC Name |
N-propyl-6-[3-(1H-pyrazol-5-yl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-2-9-19-18(23)15-6-7-16(20-12-15)13-4-3-5-14(11-13)17-8-10-21-22-17/h3-8,10-12H,2,9H2,1H3,(H,19,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBNMOOPYLRIED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CN=C(C=C1)C2=CC=CC(=C2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4423309.png)
![methyl 2-{[(4-cyclohexyl-1-piperazinyl)carbonyl]amino}benzoate](/img/structure/B4423314.png)
![2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4423318.png)


![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[(1-isoxazol-3-ylethyl)(methyl)amino]acetamide](/img/structure/B4423335.png)


![3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4423368.png)

![4-[(4-butylphenyl)sulfonyl]morpholine](/img/structure/B4423387.png)


![ethyl 4-({[4-(4-methoxyphenyl)-1-piperazinyl]acetyl}amino)benzoate](/img/structure/B4423433.png)